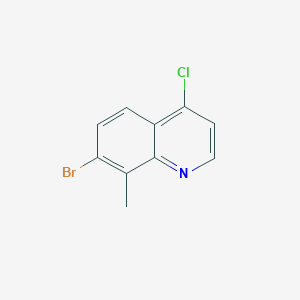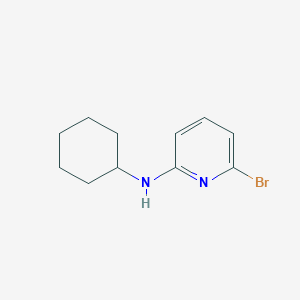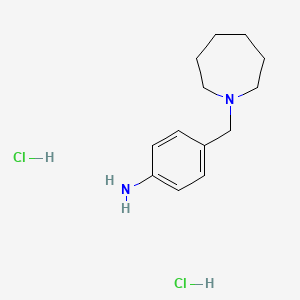![molecular formula C11H10F3N3O B1371796 {1-[3-(トリフルオロメチル)ベンジル]-1H-1,2,3-トリアゾール-4-イル}メタノール CAS No. 952183-25-4](/img/structure/B1371796.png)
{1-[3-(トリフルオロメチル)ベンジル]-1H-1,2,3-トリアゾール-4-イル}メタノール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}methanol is a chemical compound that features a trifluoromethyl group attached to a benzyl moiety, which is further connected to a triazole ring
科学的研究の応用
Chemistry
In chemistry, {1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}methanol is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The trifluoromethyl group is known to improve the metabolic stability and bioavailability of drugs, while the triazole ring can interact with biological targets such as enzymes and receptors.
Industry
In the industrial sector, {1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}methanol can be used in the development of new materials with enhanced properties, such as increased thermal stability and resistance to chemical degradation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}methanol typically involves the following steps:
Preparation of 3-(Trifluoromethyl)benzyl azide: This can be achieved by reacting 3-(trifluoromethyl)benzyl bromide with sodium azide in an appropriate solvent such as dimethylformamide (DMF) at elevated temperatures.
Cycloaddition Reaction: The azide is then subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl alcohol to form the triazole ring. This reaction is usually carried out in the presence of a copper(I) catalyst and a base such as triethylamine.
Purification: The resulting product is purified using standard techniques such as column chromatography to obtain {1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}methanol in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring efficient mixing and heat transfer, and implementing continuous flow processes to enhance yield and purity.
化学反応の分析
Types of Reactions
{1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield {1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}methanal or {1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}methanoic acid.
作用機序
The mechanism of action of {1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}methanol involves its interaction with specific molecular targets. The trifluoromethyl group can form strong hydrogen bonds and hydrophobic interactions, while the triazole ring can coordinate with metal ions or participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the desired biological effects.
類似化合物との比較
Similar Compounds
- 3-(Trifluoromethyl)benzyl alcohol
- 3-(Trifluoromethyl)benzyl bromide
- 1-(Trifluoromethyl)benzyl-1H-1,2,3-triazole
Uniqueness
Compared to similar compounds, {1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}methanol is unique due to the presence of both the trifluoromethyl group and the triazole ring. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and the ability to form multiple types of interactions with biological targets.
特性
IUPAC Name |
[1-[[3-(trifluoromethyl)phenyl]methyl]triazol-4-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O/c12-11(13,14)9-3-1-2-8(4-9)5-17-6-10(7-18)15-16-17/h1-4,6,18H,5,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZHXGCIFNXZBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(N=N2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
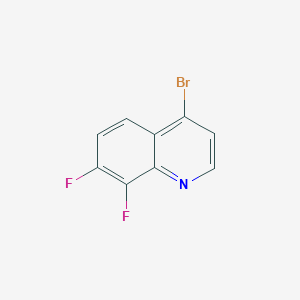
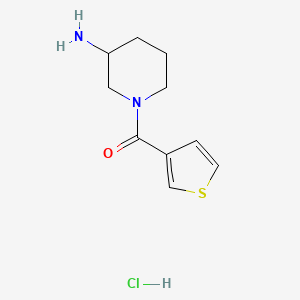

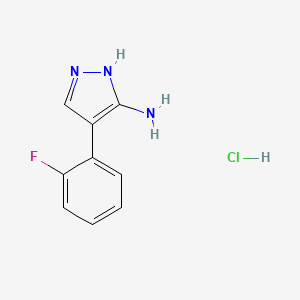
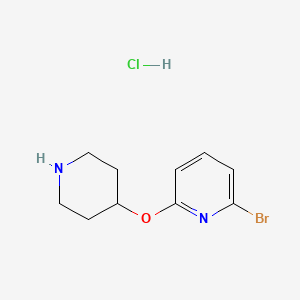

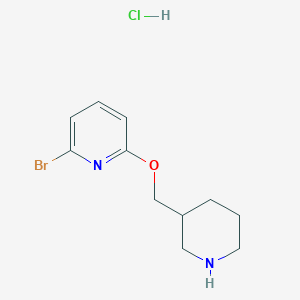
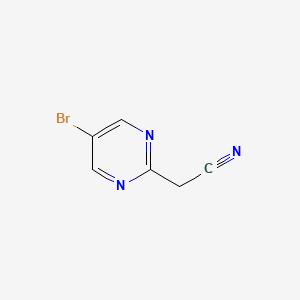
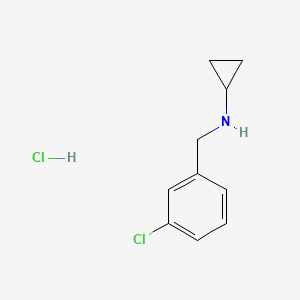
![2-[2-(1-Pyrrolidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1371732.png)

